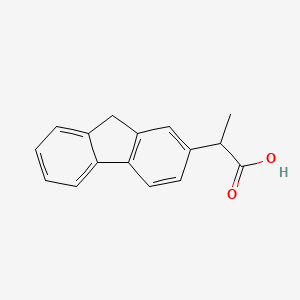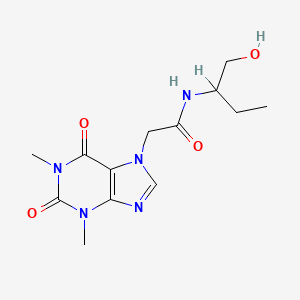
Allyl methanesulfonate
説明
Synthesis Analysis
Allyl methanesulfonate can be synthesized through several methods, including electrophilic substitution reactions catalyzed by aminosulfonic acid under ultrasound irradiation, resulting in bis(indolyl)methanes (Ji-tai Li et al., 2006). Another notable method involves palladium-catalyzed allylation of sulfonyl hydrazides with alkynes, leading to the regioselective synthesis of diverse allyl arylsulfones (Chuan-Jun Lu et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound allows for its participation in complex reactions. For instance, its role in the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through an innovative three-component reaction showcases the compound's ability to integrate into multifaceted molecular architectures (Yuanyuan An et al., 2014).
Chemical Reactions and Properties
This compound's chemical properties enable it to undergo various reactions, including enantioselective organocatalytic asymmetric allylic alkylation, demonstrating its utility in producing chiral molecules with high enantioselectivity (X. Companyó et al., 2011). The compound's involvement in iridium-catalyzed regio- and enantioselective allylic alkylation further underscores its significant role in the synthesis of enantiopure compounds (Wen-Bo Liu et al., 2009).
Physical Properties Analysis
The physical properties of this compound, such as solubility and reactivity, are crucial for its effectiveness as a reagent in various synthetic procedures. Its reactivity under different conditions, including ultrasound irradiation and palladium catalysis, highlights the importance of understanding these properties for optimized synthesis outcomes.
Chemical Properties Analysis
The chemical versatility of this compound is further exemplified in its application across a range of reactions, from the synthesis of bis(sulfoximines) to its role in the formation of allylic sulfones and sulfonates. Its ability to participate in reactions under diverse conditions, such as photoinduced synthesis and chemodivergent synthesis, illustrates the compound's broad utility in organic chemistry (D. Freitag & P. Metz, 2006), (Jia-Hao Zeng et al., 2022).
科学的研究の応用
Catalytic allylation using sulfonic acids : Methanesulfonic acid, among other sulfonic acids, has been used as a catalyst in the allylation of hydrates of α-keto aldehydes with allyltrimethylsilane, leading to the production of homoallylic alcohols (Wang, Chen, & Wang, 2001).
Esterification and protection of alcohols and phenols : Ferrous methanesulfonate has been used as a catalyst for the tetrahydropyranylation of various alcohols and phenols under solvent-free conditions. This process is significant for the protection of hydroxyl groups in organic synthesis (Wang, Song, Wan, & Zhao, 2011).
Palladium-catalyzed allylic alkylation : Research has shown that palladium-catalyzed allylic alkylation can be performed on fluorobis(phenylsulfonyl)methane, yielding a variety of terminal mono-fluoromethylated compounds with high regioselectivities (Zhao, Liu, Zheng, & Gao, 2011).
Conversion of glycidols to allyl alcohols : Methanesulfonate esters of terminal glycidols, derived from the Sharpless kinetic resolution, have been treated with telluride ion to convert the glycidols to allyl alcohols retaining the same stereochemical configuration as the unreacted enantiomer (Discordia & Dittmer, 1990).
Microbial metabolism of methanesulfonic acid : Methanesulfonic acid, a stable and strong acid, plays a key role in the biogeochemical cycling of sulfur and is metabolized by various aerobic bacteria as a source of sulfur and energy (Kelly & Murrell, 1999).
Tumor initiation studies : Allyl methanesulfonate has been studied for its tumor-initiating potential in mouse skin, in combination with croton oil, leading to the formation of papillomas and malignant tumors (Roe, 1957).
Generation of methylsulfonyl radical : Allylmethylsulfone has been used to generate the methylsulfonyl radical, a compound of atmospheric relevance, through high-vacuum flash pyrolysis (Reisenauer, Schreiner, Romański, & Mlostoń, 2015).
将来の方向性
作用機序
Allyl methanesulfonate (AMS) is an organic compound with the molecular formula C4H8O3S . It is a colorless to pale yellow liquid with a pungent odor . AMS has a variety of applications in the chemical industry .
Target of Action
The primary targets of AMS are organic compounds such as aldehydes and ketones . AMS acts as a leaving group in organic synthesis reactions, enabling the formation of various organic compounds .
Mode of Action
AMS interacts with its targets through a process known as the Markovnikov reaction . In this reaction, methanesulfonic acid reacts with propenol under acidic conditions to form propenyl methanesulfonate, which is then deacidified to produce AMS . This process can be carried out under heated conditions .
Biochemical Pathways
The biochemical pathways affected by AMS involve the synthesis of various organic compounds. AMS can react with aldehydes and ketones to form corresponding sulfonic acid compounds . These sulfonic acid compounds can then be reduced or undergo further reactions to produce a variety of organic compounds, such as alcohols, ethers, and nitriles .
Pharmacokinetics
It is known that ams has good solubility and can dissolve in alcohols, ethers, and organic solvents, and is slightly soluble in water . The vapor of AMS can form explosive mixtures .
Result of Action
The result of AMS’s action is the formation of various organic compounds. Through its interaction with aldehydes and ketones, AMS enables the synthesis of a wide range of organic compounds, including alcohols, ethers, and nitriles .
特性
IUPAC Name |
prop-2-enyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c1-3-4-7-8(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDMKGNNRMLBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217618 | |
| Record name | Allyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6728-21-8 | |
| Record name | 2-Propen-1-yl methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6728-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006728218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20217618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | prop-2-en-1-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is allyl methanesulfonate utilized in the synthesis of complex molecules?
A2: this compound serves as a valuable reagent in organic synthesis, particularly for creating chiral PNA monomers, which are crucial building blocks for peptide nucleic acids (PNAs). It reacts with N-Boc protected serine to form the corresponding allyl ester, a key intermediate in the multi-step synthesis. [] This method offers an improved yield compared to traditional approaches, highlighting the utility of this compound in constructing complex molecules with potential biological applications.
Q2: How does this compound influence the performance of Li-ion batteries?
A3: While not directly mentioned, the research highlights the impact of compounds with triple bonds, like propargyl methanesulfonate, on Li-ion battery performance. [] These compounds decompose on the negative electrode, forming a stable and dense solid electrolyte interphase (SEI). Although the research focuses on propargyl methanesulfonate, the structural similarity to this compound suggests potential research avenues exploring its impact on SEI formation and overall battery performance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, decahydro-4-(2-propenyl)-, [1S-(1alpha,4alpha,5alpha,11aalpha)]-](/img/structure/B1197986.png)
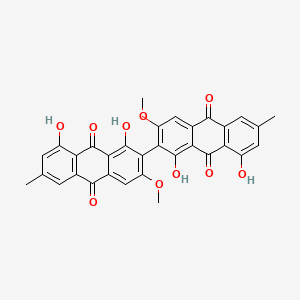



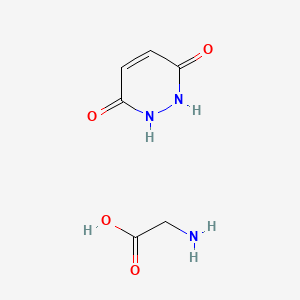
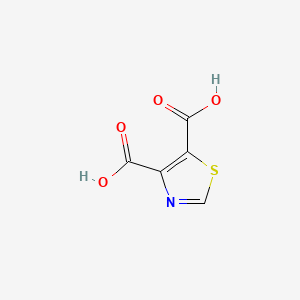
![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)

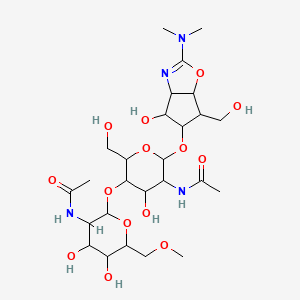

![Tert-butyl 2-[(1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B1198007.png)
